2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one
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Overview
Description
2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one is an organic compound with a unique structure that includes a chloro group, a methoxy group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of cyclopentyl methyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The cyclopentyl ring provides structural stability and can affect the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a methoxycyclopentyl group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a methoxy group and a tetrahydroquinoline ring.
2-Chloro-1,1,1-trimethoxyethane: Features three methoxy groups and a simpler structure.
Uniqueness
2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one is unique due to its combination of a chloro group, a methoxy group, and a cyclopentyl ring.
Properties
CAS No. |
57540-04-2 |
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Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-1-(1-methoxycyclopentyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c1-11-8(7(10)6-9)4-2-3-5-8/h2-6H2,1H3 |
InChI Key |
YRGBTCFWIBLAKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1)C(=O)CCl |
Origin of Product |
United States |
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